3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O6/c1-34-19-8-5-16(11-20(19)35-2)22(30)24-9-10-28-21-18(12-26-28)23(31)27(14-25-21)13-15-3-6-17(7-4-15)29(32)33/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHBYCYKTLOATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of benzamide derivatives characterized by a unique structure that incorporates both methoxy and nitrobenzyl substituents alongside a pyrazolo[3,4-d]pyrimidine moiety.
- Molecular Formula : C23H22N6O6
- Molecular Weight : 478.5 g/mol
- CAS Number : 922061-44-7
Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. The mechanism of action is believed to involve interference with cellular signaling pathways and the induction of apoptosis in tumor cells. Specifically, it has been shown to inhibit the proliferation of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells .
Biological Activity Overview
The biological activities of 3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can be summarized as follows:
Case Studies
Several studies have been conducted to evaluate the efficacy of compounds structurally similar to 3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide. Notable findings include:
-
In Vitro Studies :
- A study demonstrated that derivatives with similar structures significantly reduced the viability of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Molecular docking studies indicated favorable binding affinities with CDK enzymes, providing insights into structure-activity relationships that inform future drug design efforts.
- In Vivo Studies :
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that 3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanisms of action include:
- Inhibition of Enzyme Activity : The compound acts as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It shows activity against various enzymes such as:
- Alkaline Phosphatase : Inhibitory effects on human alkaline phosphatases have been observed, which may have implications for diseases where these enzymes are dysregulated.
Therapeutic Applications
Given its biological activities, 3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is being explored for therapeutic applications in:
- Cancer Treatment : As a potential lead compound for developing new anticancer drugs targeting specific pathways.
- Enzyme-related Disorders : Its enzyme inhibition properties may be harnessed to treat conditions associated with abnormal enzyme activity.
Case Studies and Research Findings
Several research articles have documented the efficacy of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of cancer .
- Biochemical Characterization : Research focusing on the biochemical pathways affected by this compound revealed its role in modulating key signaling cascades involved in cell survival and proliferation .
Comparison with Similar Compounds
Key Observations :
- The pyrazolo[3,4-d]pyrimidin-4-one core (target compound and example) is structurally distinct from pyrimido[4,5-d]pyrimidin-4-one () and pyrrolo[2,3-d]pyrimidin-4-one (). These cores influence binding modes; for instance, pyrrolo-pyrimidines like LY231514 often target folate metabolism enzymes, while pyrazolo-pyrimidines are associated with kinase inhibition .
- The target compound’s nitro group (logP-enhancing) contrasts with the sulfonamide (polar) in ’s compound, suggesting divergent solubility and membrane permeability profiles.
Substituent Effects on Pharmacokinetics and Activity
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrobenzyl group in the target compound may enhance binding to hydrophobic enzyme pockets, while the 3,4-dimethoxybenzamide improves solubility. In contrast, the fluorophenyl group in ’s compound introduces steric hindrance and metabolic resistance .
- Basic vs.
Research Findings and Implications
While direct biological data for the target compound are unavailable, structural comparisons suggest:
Kinase Inhibition Potential: The pyrazolo-pyrimidine core and nitrobenzyl group align with ATP-competitive kinase inhibitors (e.g., imatinib analogues) .
Metabolic Stability : The dimethoxy groups may reduce oxidative metabolism compared to ’s fluorophenyl-sulfonamide derivative, which could undergo CYP450-mediated degradation .
Synergy with Piperazinyl Groups : ’s methylpiperazinyl moiety demonstrates improved blood-brain barrier penetration, a feature the target compound lacks but could incorporate via structural modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
